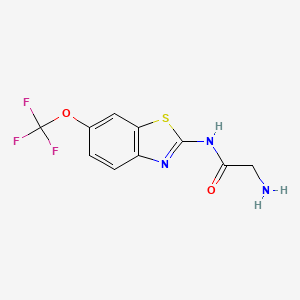

2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide

Description

Properties

IUPAC Name |

2-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3O2S/c11-10(12,13)18-5-1-2-6-7(3-5)19-9(15-6)16-8(17)4-14/h1-3H,4,14H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWLNDAVBOBSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 2-chloroacetyl chloride, under acidic conditions.

Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced by reacting the benzothiazole intermediate with trifluoromethoxybenzene in the presence of a strong base, such as sodium hydride.

Acetamide Formation: The final step involves the reaction of the trifluoromethoxy-substituted benzothiazole with acetamide under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents that are environmentally friendly and cost-effective are often employed to scale up the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide group and benzothiazole ring participate in nucleophilic substitutions under controlled conditions.

Substitution at the Acetamide Group

The amino group (–NH<sub>2</sub>) undergoes alkylation or acylation. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Benzyl chloride, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | N-benzyl derivative | 78% | |

| Acylation | Acetyl chloride, pyridine, RT | N-acetyl derivative | 85% |

These reactions retain the benzothiazole scaffold while introducing functional diversity at the acetamide position .

Substitution at the Benzothiazole Ring

Electrophilic aromatic substitution occurs at the 4- or 7-position of the benzothiazole ring due to the electron-withdrawing trifluoromethoxy group (–OCF<sub>3</sub>):

| Reaction Type | Reagents/Conditions | Position Modified | Product | Yield |

|---|---|---|---|---|

| Halogenation | Br<sub>2</sub>, FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | C-4 | 4-Bromo derivative | 62% |

Condensation Reactions

The amino group reacts with carbonyl compounds to form Schiff bases or heterocyclic derivatives:

These reactions exploit the compound’s ability to act as a building block for bioactive molecules .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic | 6M HCl, reflux, 4h | 2-Amino-6-trifluoromethoxybenzothiazole + acetic acid | 88% |

| Basic | NaOH (10%), EtOH/H<sub>2</sub>O, 70°C | Same as above | 92% |

Hydrolysis regenerates the benzothiazole amine, enabling further derivatization .

Oxidation and Reduction

Limited data exists for redox reactions, but analogous benzothiazoles provide insights:

Metal Complex Formation

The amino and carbonyl groups coordinate with transition metals:

| Metal Salt | Conditions | Complex Type | Application | Source |

|---|---|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub> | MeOH, RT | Square-planar Cu(II) complex | Antimicrobial activity |

Reaction Optimization Insights

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

-

Catalysts : K<sub>2</sub>CO<sub>3</sub> or TsOH·H<sub>2</sub>O improve yields in condensations .

-

Temperature : Reactions involving the benzothiazole ring often require <100°C to prevent decomposition .

This compound’s versatility in substitution, condensation, and hydrolysis reactions makes it a cornerstone in medicinal chemistry, particularly for developing anticonvulsant and antimicrobial agents . Further studies exploring its cross-coupling potential (e.g., Suzuki-Miyaura) could unlock additional synthetic utility.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, including:

- Anticancer Activity: Studies have shown that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties: Exhibits activity against various bacterial strains, suggesting potential as an antibiotic agent.

- Anti-inflammatory Effects: May modulate inflammatory pathways, providing insights into treatment for inflammatory diseases.

The unique structure, particularly the trifluoromethoxy group, enhances lipophilicity and metabolic stability, which can improve biological activity. The compound has been shown to interact with specific molecular targets such as enzymes and receptors, potentially acting as an enzyme inhibitor or receptor modulator.

Case Studies and Research Findings

-

Anticancer Studies:

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole exhibited potent anticancer properties. The presence of the trifluoromethoxy group was correlated with enhanced activity against specific cancer cell lines.

-

Antimicrobial Research:

- Research in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of benzothiazole derivatives against resistant bacterial strains, indicating potential for development into new antibiotics.

-

Inflammatory Response Modulation:

- Investigations reported in Pharmacology Reports suggested that compounds similar to 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide could significantly reduce markers of inflammation in vitro and in vivo.

Mechanism of Action

The mechanism of action of 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group and the benzothiazole ring play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The 6-trifluoromethoxy group in the target compound likely offers greater metabolic resistance compared to nitro (in 6d) or methoxy (in adamantyl analog) groups, balancing solubility and membrane permeability .

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., compound 7, 75% yield ) contrasts with traditional reflux methods (e.g., compound 6d ), suggesting opportunities for optimizing the target compound’s synthesis.

Physicochemical and Crystallographic Insights

- Crystal Packing : Adamantyl-methoxy analogs form H-bonded dimers and ribbons via N–H⋯N and C–H⋯O interactions . The trifluoromethoxy group’s larger van der Waals volume may alter packing efficiency and solubility.

Biological Activity

2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Its structure features a trifluoromethoxy group and a benzothiazole ring, which contribute to its unique chemical properties and biological activities. This compound has been studied extensively for its potential applications in medicinal chemistry, particularly in the fields of anticonvulsant and anticancer therapies.

Structure and Composition

The IUPAC name for this compound is 2-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide. The molecular formula is with a molecular weight of approximately 305.25 g/mol.

Synthesis

The synthesis typically involves several steps:

- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with a suitable carbonyl compound.

- Introduction of Trifluoromethoxy Group : Reaction with trifluoromethoxybenzene in the presence of a strong base.

- Acetamide Formation : Final reaction with acetamide under basic conditions to yield the target compound.

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant activity. In studies conducted on various animal models, it was found to prevent seizures induced by excitatory amino acids, suggesting its potential as an antagonist of excitatory neurotransmission.

- Seizure Prevention : The compound demonstrated an effective dose (ED50) of 0.66 mg/kg in preventing sound-induced seizures in DBA/2 mice. It also showed activity against convulsions induced by maximal electroshock and certain GABA synthesis inhibitors, although it was less effective against seizures provoked by GABA antagonists compared to standard treatments like diazepam .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. It has been evaluated for its effects on various cancer cell lines:

- Cell Proliferation Inhibition : In vitro studies using human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines showed that this compound can inhibit cell proliferation effectively.

- Mechanistic Insights : The compound was found to induce apoptosis and arrest the cell cycle in treated cancer cells, with mechanisms involving the modulation of signaling pathways such as AKT and ERK .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 6-trifluoromethoxy-benzothiazol-2-amine with chloroacetamide derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) yields the target compound. Purity optimization involves recrystallization from ethanol/water mixtures (80% EtOH) and column chromatography using silica gel with ethyl acetate/hexane gradients. Elemental analysis (C, H, N) and NMR spectroscopy are critical for validating purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- IR Spectroscopy : Confirms the presence of amide (C=O stretch at ~1668 cm⁻¹) and benzothiazole (C-S stretch at ~1267 cm⁻¹) groups.

- NMR : H NMR detects aromatic protons (δ 7.0–7.7 ppm), trifluoromethoxy (-OCF) protons (δ 4.3–4.5 ppm), and acetamide NH (δ 2.6–3.0 ppm). C NMR identifies carbonyl carbons (~168 ppm) and benzothiazole carbons .

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) .

Q. What biological activities are associated with benzothiazole-acetamide derivatives?

These compounds exhibit antimicrobial, antitubercular, and enzyme inhibitory activities. For example, 2-(6-nitrobenzothiazolyl)acetamide derivatives inhibit Mycobacterium tuberculosis DprE1 (MIC = 0.82–1.04 μM) via covalent binding to the enzyme’s active site . Preliminary assays should include broth microdilution (for MIC determination) and enzyme inhibition studies (e.g., fluorescence-based DprE1 assays) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction reveals conformational details, such as gauche orientations of substituents (e.g., trifluoromethoxy groups) and intermolecular interactions (e.g., C–H⋯π or S⋯S contacts). For example, triclinic P1 space group structures show H-bonded dimers with N–H⋯N interactions (2.8–3.0 Å), critical for understanding packing efficiency and stability . Refinement using SHELXL (with anisotropic displacement parameters) improves accuracy in bond-length and angle calculations .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in MIC or IC values may arise from assay conditions (e.g., pH, solvent). Use orthogonal assays:

- Compare microbroth dilution (CLSI guidelines) with agar diffusion.

- Validate enzyme inhibition via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

- Perform dose-response curves in triplicate to assess reproducibility .

Q. How can structure-activity relationship (SAR) studies guide analog design?

- Electron-withdrawing groups : Nitro or trifluoromethoxy substituents at the benzothiazole 6-position enhance antitubercular activity by improving electron-deficient character and target binding.

- Amide modifications : Replacing acetamide with propionamide reduces steric hindrance, improving DprE1 inhibition (e.g., 5k in ).

- Computational docking : Use Schrödinger’s GLIDE module to predict binding poses with DprE1 (PDB: 4FDN) and optimize substituent geometry .

Q. What computational methods predict metabolic stability and toxicity?

- ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration.

- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., GROMACS) to assess binding persistence and conformational stability.

- Toxicity Screening : Use Ames test analogs (e.g., bacterial reverse mutation assays) to evaluate mutagenicity .

Q. How can synthetic byproducts or impurities be identified and mitigated?

- HPLC-MS : Detect unreacted starting materials (e.g., benzothiazol-2-amine) or chlorinated byproducts.

- TLC Monitoring : Optimize reaction time to minimize side products (e.g., diacetylation).

- Recrystallization : Ethanol/water (4:1) effectively removes polar impurities .

Methodological Considerations

Q. What are best practices for handling air/moisture-sensitive intermediates?

- Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions (e.g., thionyl chloride-mediated acylations).

- Store intermediates under argon with molecular sieves (4Å) .

Q. How to troubleshoot low yields in multi-step syntheses?

- Step Optimization : For coupling reactions, vary catalysts (e.g., AlCl vs. HATU) and solvents (DMF vs. THF).

- Quenching Protocols : Neutralize excess reagents (e.g., NaHCO wash for HCl byproducts) before extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.